![molecular formula C17H30N2O3 B2729364 Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate CAS No. 903145-64-2](/img/structure/B2729364.png)
Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis of Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate Derivatives
Synthesis of Piperidine Derivatives
Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various biologically active compounds. One study detailed the synthesis of a closely related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in crizotinib production. This synthesis involved three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9% (Kong et al., 2016).
Stereoselective Synthesis with Oxygen Heterocycles
The synthesis process can achieve high stereoselectivity, as shown in another study. Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was reacted to form tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These, under specific conditions, cyclized into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Molecular Structure Analysis
Detailed structural analysis is crucial in understanding these compounds. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using NMR spectroscopy and X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Anticorrosive Applications
Beyond biomedical applications, these compounds also find use in industrial settings. Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant anticorrosive properties for carbon steel in corrosive environments, showing an inhibition efficiency of 91.5% at 25 ppm (Praveen et al., 2021).
Synthesis for Anticancer Applications
The compound's derivatives are important in the synthesis of anticancer drugs. Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a notable example, being a key intermediate for small molecule anticancer drugs. This compound was synthesized with a high yield of up to 71.4%, demonstrating its potential in cancer treatment (Zhang et al., 2018).
Future Directions
properties
IUPAC Name |
tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)19-12-8-14(9-13-19)15(20)18-10-6-4-5-7-11-18/h14H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQNRNHUTLFSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate |
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